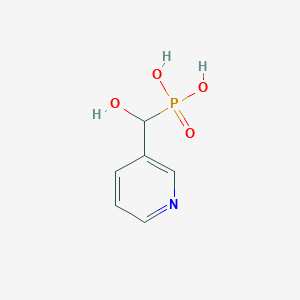

Phosphonic acid, (hydroxy-3-pyridinylmethyl)-

Description

Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, is a heterocyclic phosphonic acid derivative characterized by a pyridine ring substituted with a hydroxymethyl group and a phosphonic acid moiety. This compound belongs to a class of organophosphorus molecules known for their versatile applications in medicinal chemistry, materials science, and agrochemicals. The phosphonic acid group (-PO(OH)₂) confers unique physicochemical properties, including strong acidity and metal-chelating capabilities, which distinguish it from carboxylic acids and other bioisosteres. Its structure enables interactions with biological targets such as enzymes and receptors, making it a candidate for therapeutic development (e.g., enzyme inhibition, receptor modulation) .

Properties

CAS No. |

65128-80-5 |

|---|---|

Molecular Formula |

C6H8NO4P |

Molecular Weight |

189.11 g/mol |

IUPAC Name |

[hydroxy(pyridin-3-yl)methyl]phosphonic acid |

InChI |

InChI=1S/C6H8NO4P/c8-6(12(9,10)11)5-2-1-3-7-4-5/h1-4,6,8H,(H2,9,10,11) |

InChI Key |

MACCAGQSGQFPRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(O)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Bis(Trimethylsilyl)Phosphonite (BTSP) Methodology

BTSP, generated in situ from ammonium hypophosphite and hexamethyldisilazane (HMDS), acts as a potent nucleophile for constructing the C–P bond in phosphinic acids. This method is particularly effective for synthesizing heterocyclic phosphinic acids, which are later oxidized to phosphonic acids.

Synthesis of Phosphinic Acid Intermediate :

-

BTSP Generation : Ammonium hypophosphite and HMDS are heated at 120°C to form BTSP.

-

Nucleophilic Attack : BTSP reacts with an imine derived from 3-pyridinecarboxaldehyde at room temperature, forming a silylated intermediate.

-

Methanolysis : Treatment with methanol cleaves the silyl protecting groups, yielding [(hydroxy)(3-pyridinylmethyl)]phosphinic acid.

Advantages :

-

High regioselectivity due to BTSP’s strong nucleophilicity.

Oxidation to Phosphonic Acid :

Similar to Method 1, the phosphinic acid is oxidized using HCl and heat. The presence of HCl accelerates the oxidation process, though prolonged heating risks degradation.

McKenna Procedure via Dialkyl Phosphonate Esters

Dialkyl Ester Synthesis and Dealkylation

The McKenna procedure involves a two-step dealkylation of dialkyl phosphonate esters to yield phosphonic acids. This method is widely used for its reliability and scalability.

Step 1: Synthesis of Dialkyl Phosphonate Ester

The Pudovik reaction, which involves the base-catalyzed addition of dialkyl phosphites to aldehydes, is employed to prepare dialkyl [(hydroxy)(3-pyridinylmethyl)]phosphonate:

-

Reagents : 3-pyridinecarboxaldehyde and diethyl phosphite.

-

Conditions : Reflux in a polar aprotic solvent (e.g., DMF) with a catalytic base.

Step 2: Dealkylation via Bromotrimethylsilane (BrTMS)

-

Silylation : The dialkyl ester is treated with BrTMS, converting alkoxy groups to trimethylsilyl esters.

-

Methanolysis : Subsequent methanolysis hydrolyzes the silyl esters, yielding the free phosphonic acid.

Yield and Efficiency :

-

The McKenna procedure typically achieves >90% conversion for dealkylation steps.

-

Overall yields depend on the purity of the dialkyl ester precursor, which can be optimized via column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Hypophosphorous Acid | H₃PO₂, HCl | 100°C, aqueous | 32–55% (Step 1) | Simple setup; minimal byproducts | Requires oxidation step; moderate yields |

| BTSP-Mediated Addition | BTSP, imine | Room temperature | 37–85% | High regioselectivity | Moisture-sensitive reagents |

| McKenna Procedure | BrTMS, dialkyl phosphonate | Silylation + methanolysis | >90% (Step 2) | Scalable; high efficiency | Requires ester precursor synthesis |

Mechanistic Insights and Optimization Strategies

Acid-Catalyzed Oxidation Dynamics

The oxidation of phosphinic acids to phosphonic acids in HCl proceeds via a radical mechanism, where dissolved oxygen abstracts hydrogen from the P–H bond, forming a phosphorus-centered radical intermediate. This radical subsequently reacts with oxygen to form the P=O group.

Optimization Parameters :

BTSP Reactivity and Stereochemical Outcomes

BTSP’s bulky trimethylsilyl groups enhance nucleophilicity by stabilizing a three-coordinated phosphorus intermediate. This configuration prevents tautomerization to less reactive four-coordinated species, ensuring efficient C–P bond formation. Racemic mixtures are typically observed due to the planar transition state during nucleophilic attack.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized phosphonic acids .

Scientific Research Applications

Phosphonic acid, (hydroxy-3-pyridinylmethyl)-, has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Employed in the design of bioactive compounds and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including bone targeting and drug delivery.

Industry: Utilized in the functionalization of surfaces, analytical purposes, and medical imaging.

Mechanism of Action

The mechanism of action of phosphonic acid, (hydroxy-3-pyridinylmethyl)-, involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The compound’s phosphonic acid group can form strong hydrogen bonds, leading to the formation of supramolecular structures . Additionally, the hydroxy-3-pyridinylmethyl moiety can interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties: pKa and Log P

Phosphonic acids, including (hydroxy-3-pyridinylmethyl)-phosphonic acid, exhibit distinct acidity and hydrophilicity compared to carboxylic acids and sulfonamides. Key data from synthesized heterocyclic analogs are summarized below:

| Property | Heterocyclic Phosphonic Acids | Heterocyclic Carboxylic Acids | Sulfonamides | Tetrazoles |

|---|---|---|---|---|

| Average pKa | 1.5–3.5 | 3.5–5.5 | 8–10 | 4–5 |

| Log P | <2 | <2 | 1–3 | 0–1 |

- Acidity : The phosphonic acid group is ~2–3 log units more acidic than carboxylic acids due to the electronegative phosphorus atom and resonance stabilization of the conjugate base .

- Hydrophilicity : Both phosphonic and carboxylic acids have low Log P values (<2), indicating high water solubility. However, phosphonic acids are less prone to passive membrane diffusion, limiting their oral bioavailability compared to sulfonamides .

Stability and Hydrolytic Resistance

Phosphonic acids demonstrate superior hydrolytic stability compared to esters and amides:

- Implications : The hydrolytic resilience of (hydroxy-3-pyridinylmethyl)-phosphonic acid makes it suitable for formulations requiring long-term stability (e.g., dental adhesives, sustained-release drugs) .

Biological Activity

Phosphonic acids, particularly those with a pyridine moiety like (hydroxy-3-pyridinylmethyl) phosphonic acid , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzymatic inhibition properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound (hydroxy-3-pyridinylmethyl) phosphonic acid features a phosphorus atom bonded to a hydroxy group and a pyridine ring. This unique structure contributes to its biological interactions and pharmacological potential. The tetrahedral geometry of the phosphonic acid group allows for effective binding to various biological targets, mimicking the transition states of enzymatic reactions.

Antibacterial Activity

Research indicates that phosphonic acids exhibit notable antibacterial properties. For instance, studies have shown that derivatives of phosphonic acids can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of (Hydroxy-3-pyridinylmethyl) Phosphonic Acid Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 40 µg/mL |

| 2 | E. coli | 62.5 µg/mL |

| 3 | Pseudomonas aeruginosa | 50 µg/mL |

The above table summarizes findings from various studies that demonstrate the efficacy of these compounds against common pathogens. The structural similarity of phosphonic acids to natural substrates enhances their ability to act as enzyme inhibitors.

Anticancer Activity

The anticancer potential of (hydroxy-3-pyridinylmethyl) phosphonic acid has been explored through various in vitro studies. Notably, compounds derived from this structure have shown significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study, derivatives of (hydroxy-3-pyridinylmethyl) phosphonic acid were tested against HeLa cells:

- IC50 Values : The IC50 values ranged from 7 µM to 20 µM , indicating promising cytotoxicity.

- Mechanism : The mechanism involved disruption of the cell membrane and induction of reactive oxygen species (ROS), leading to cell cycle arrest in the S phase.

Enzymatic Inhibition

Phosphonic acids are also known for their role as enzyme inhibitors. They can mimic phosphate groups in biochemical pathways, effectively inhibiting enzymes involved in critical metabolic processes.

Table 2: Enzyme Inhibition by Phosphonic Acid Derivatives

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Tyrosinase | Competitive | 15 µM |

| Acetylcholinesterase | Non-competitive | 25 µM |

This table highlights the inhibitory effects of (hydroxy-3-pyridinylmethyl) phosphonic acid derivatives on key enzymes, showcasing their potential as therapeutic agents in treating conditions such as cancer and neurodegenerative diseases.

Q & A

Q. How is phosphonic acid, (hydroxy-3-pyridinylmethyl)-, detected and quantified in plant-derived samples, and why is its reporting linked to Fosetyl-Al?

Detection involves liquid chromatography or mass spectrometry to measure phosphonic acid and its salts. Quantification requires converting results to Fosetyl-Al equivalents using molecular weights:

- Formula : .

This conversion assumes phosphonic acid originates solely from Fosetyl-Al degradation, though natural sources (e.g., microbial activity) may exist . Labs must report both individual and summed values to comply with organic certification standards .

Q. What are the primary sources of phosphonic acid, (hydroxy-3-pyridinylmethyl)-, in organic crops, and how can they be distinguished?

Sources include:

Fosetyl-Al degradation : Common in crops treated with this fungicide.

Natural accumulation : Perennial plants may retain phosphonic acid from historical applications .

Environmental uptake : Soil or foliar fertilizers may introduce it .

Distinguishing sources requires isotopic labeling (e.g., NMR) to track synthetic vs. natural pathways, combined with historical application records .

Advanced Research Questions

Q. How do variable reporting limits (RLs) across laboratories impact data interpretation for phosphonic acid residues?

RLs range from 0.01–0.2 mg/kg between labs, leading to inconsistencies. For example:

Q. How can researchers design experiments to differentiate phosphonic acid origins in cases of conflicting analytical results?

A robust experimental framework includes:

- Step 1 : Conduct longitudinal field studies to monitor phosphonic acid persistence in crops post-Fosetyl-Al application.

- Step 2 : Use high-resolution mass spectrometry (HRMS) to identify degradation byproducts unique to Fosetyl-Al.

- Step 3 : Apply -labeled phosphonic acid to trace environmental uptake .

Q. What advanced spectroscopic methods are used to characterize the structural and vibrational properties of phosphonic acid, (hydroxy-3-pyridinylmethyl)-?

- FT-IR spectroscopy : Identifies protonation states (e.g., cationic vs. zwitterionic forms) by analyzing P=O and P-OH stretching frequencies .

- Solid-state NMR : Resolves crystallographic environments of phosphorus atoms in anhydrous or hydrated forms .

- DFT calculations : Validate experimental spectra by simulating vibrational modes of deprotonated species .

Q. How can synthesis protocols for phosphonic acid derivatives be optimized for academic research applications?

- Method 1 : Use McKenna dealkylation (bromotrimethylsilane followed by methanolysis) to hydrolyze phosphonate esters efficiently .

- Method 2 : Direct synthesis from HPO via Pudovik reactions, which form P-C bonds in one step .

- Purity control : Validate products via NMR and ion chromatography to remove residual phosphite byproducts .

Q. What are the degradation pathways of phosphonic acid, (hydroxy-3-pyridinylmethyl)-, in soil, and how do they influence residue analysis?

- Pathway 1 : Microbial oxidation to phosphate (PO), detectable via ion chromatography .

- Pathway 2 : Adsorption onto clay minerals, reducing bioavailability but complicating extraction.

- Analytical mitigation : Use EDTA-assisted extraction to recover adsorbed residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.